Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H8FNO2S. It is known for its unique chemical structure, which includes a cyano group, a fluorine atom, and a sulfanyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate typically involves the reaction of 2-cyano-3-fluorobenzenethiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in nucleophilic reactions. These interactions can modulate biological pathways, making the compound useful in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-cyano-4-fluorophenyl)sulfanyl]acetate
- Methyl 2-[(2-cyano-3-chlorophenyl)sulfanyl]acetate
- Methyl 2-[(2-cyano-3-bromophenyl)sulfanyl]acetate
Uniqueness
Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in research applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
methyl 2-(2-cyano-3-fluorophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)6-15-9-4-2-3-8(11)7(9)5-12/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOOECWHCYANCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC(=C1C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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